molecular formula C15H12BrF3N2O2S B2356899 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866049-81-2

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2356899
CAS No.: 866049-81-2
M. Wt: 421.23
InChI Key: VBYUGTYIHDLFRE-UHFFFAOYSA-N
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Description

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound with a molecular formula of C15H12BrF3N2O2S and a molar mass of 421.23 g/mol. This compound features a bromophenyl group, an ethyl group, a trifluoromethyl group, and a pyrimidinone core, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinone structure. One common approach is to start with a suitable pyrimidinone derivative and introduce the trifluoromethyl group through a trifluoromethylation reaction. The ethyl group can be added through an alkylation reaction, and the bromophenyl group can be introduced via a bromination reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane derivative.

  • Substitution: : The pyrimidinone core can undergo nucleophilic substitution reactions, where the substituents on the pyrimidinone ring can be replaced with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

  • Oxidation: : Bromophenol derivatives.

  • Reduction: : Trifluoromethane derivatives.

  • Substitution: : Various substituted pyrimidinones.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

This compound is unique due to its combination of functional groups and structural features. Similar compounds might include other pyrimidinone derivatives or compounds with similar substituents, such as:

  • 2-(4-bromophenyl)-2-oxoethyl derivatives

  • Trifluoromethylated pyrimidinones

  • Ethyl-substituted pyrimidinones

These similar compounds may have different biological activities or chemical properties, highlighting the uniqueness of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-ethyl-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF3N2O2S/c1-2-21-13(23)7-12(15(17,18)19)20-14(21)24-8-11(22)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYUGTYIHDLFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N=C1SCC(=O)C2=CC=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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